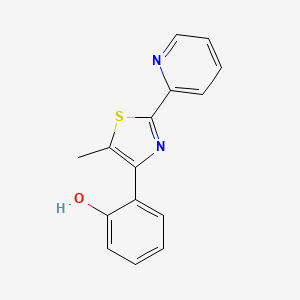

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with 2-hydroxyacetophenone in the presence of a base, followed by cyclization with 2-pyridylamine. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of 4-(2-oxo-phenyl)-5-methyl-2-(2-pyridyl)thiazole.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole demonstrates promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

A study evaluated the antibacterial effects of synthesized thiazole derivatives, revealing that certain compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure could enhance antimicrobial efficacy .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to affect various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a comprehensive study, several thiazole derivatives were synthesized and tested against human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| A549 | 25 | High |

| MCF7 | 30 | Moderate |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored through various models. The compound's structure allows it to interact with neurotransmitter systems, potentially providing therapeutic effects against seizures.

Case Study:

A recent investigation into thiazole-based compounds revealed that certain derivatives displayed strong anticonvulsant activity in animal models. The study highlighted the importance of structural modifications in enhancing efficacy.

| Compound | Model Used | ED50 (mg/kg) | Protection Index |

|---|---|---|---|

| This compound | PTZ Seizure Model | 18.4 | 9.0 |

Mecanismo De Acción

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

4-Methylthiazole: Used in flavor and fragrance industries.

2-Pyridylthiazole: Investigated for its potential in medicinal chemistry.

Uniqueness

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its diverse pharmacological properties make it a valuable compound for research and industrial applications.

Actividad Biológica

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's structure allows it to interact with various biological targets, making it a promising candidate for pharmacological applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a hydroxyphenyl group and a pyridyl moiety. Its solubility profile includes slight solubility in water and good solubility in organic solvents, which is crucial for its bioavailability and pharmacokinetic properties.

Target Interactions

Thiazole derivatives, including this compound, interact with multiple biological targets such as enzymes and receptors. These interactions can lead to significant alterations in the function of these targets, contributing to the compound's biological effects.

Biochemical Pathways

The compound is known to influence various biochemical pathways, resulting in effects such as:

- Antioxidant activity : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial action : Inhibiting the growth of bacteria and fungi.

- Anticancer properties : Inducing apoptosis in cancer cells through various signaling pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 3.09 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 20 µg/mL |

These results suggest that the compound could serve as an effective agent against both bacterial and fungal infections .

Anticancer Activity

The anticancer potential of this thiazole derivative has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) |

|---|---|---|

| A-431 | < 10 | 0.5 |

| MCF-7 | < 15 | 0.3 |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. Results indicated that it significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating biofilm-associated infections .

- Cancer Cell Line Study : In vitro studies on A-431 and MCF-7 cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being implicated .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates moderate absorption characteristics due to their solubility properties. Factors influencing their bioavailability include:

- Solubility : Slightly soluble in water but readily soluble in organic solvents.

- Metabolism : Subject to hepatic metabolism, which may affect efficacy and toxicity profiles.

Propiedades

IUPAC Name |

2-(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-14(11-6-2-3-8-13(11)18)17-15(19-10)12-7-4-5-9-16-12/h2-9,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOGFSFJHGXFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.